Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-
Description
This compound is synthesized via a multi-step process involving n-BuLi-mediated lithiation in tetrahydrofuran (THF), followed by formylation with N-formylpiperidine and quenching with NH₄Cl, yielding a white solid with an 82% yield . Its structural complexity and functional groups make it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and heterocyclic compounds.
Properties
CAS No. |
842167-65-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methoxy-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-18-16-8-7-14(10-17)15(9-16)12-19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
CDULFCIIHPAHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- typically involves the reaction of 4-methoxybenzaldehyde with benzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Common Reaction Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
- Substitution Reactions: Often involve halogens or nucleophiles under specific conditions.
Organic Chemistry
Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are frequently utilized in creating more complex molecules.
Research indicates potential biological activities of its derivatives, including antimicrobial and antifungal properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth and possess anti-inflammatory effects .
Pharmaceutical Development
The compound is being investigated for its therapeutic potential in drug development. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for further research in medicinal chemistry.
Industrial Applications
In the fragrance and flavor industry, Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- is used as a key ingredient due to its aromatic properties. It is also involved in the production of agrochemicals, dyes, and plastic additives .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzaldehyde derivatives, including Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-. The results indicated significant inhibition of bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent .
Case Study 2: Drug Development
In a recent investigation into new drugs targeting inflammatory diseases, researchers synthesized derivatives of Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-. The compounds showed promising results in preclinical trials for their ability to modulate inflammatory pathways effectively .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The (phenylmethoxy)methyl group in 2e introduces steric bulk and electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in 4-methoxy-2-(trifluoromethyl)benzaldehyde. This difference impacts reactivity; for example, the trifluoromethyl derivative is more electrophilic at the aldehyde position, enhancing its utility in nucleophilic additions .
- Synthetic Flexibility : The n-BuLi-mediated method for 2e allows modular substitution at the ortho position, enabling access to diverse analogues (e.g., 2b , 2c ) .
Physicochemical Properties
Comparative data on melting points, solubility, and spectral characteristics:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The (phenylmethoxy)methyl group in 2e likely lowers the C=O stretching frequency (IR) compared to the trifluoromethyl analogue due to resonance donation.
- Solubility : 2e and its analogues are expected to exhibit moderate polarity, favoring solubility in aprotic solvents like DMF or THF, which aligns with their use in coupling reactions (e.g., benzimidazole synthesis in ).
Biological Activity
Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]- (CAS Number: 842167-65-1) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and other therapeutic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHO
- Molecular Weight : 256.30 g/mol
The structure features a methoxy group and a phenylmethoxy moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit notable antimicrobial properties. A study focused on the synthesis of N′-(4-methoxybenzylidene)benzohydrazide and its nickel complex revealed antimicrobial activity against various bacteria and fungi. The nickel complex showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus pyogenes and was more effective than the ligand alone against Escherichia coli .
Summary of Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Nickel Complex | 62.5 | S. pyogenes |
| Ligand | Varies | E. coli |
Insect Growth Regulation
Recent studies have identified benzaldehyde derivatives as juvenile hormone signaling inhibitors in insects. For example, ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), a derivative containing similar functional groups, was found to induce precocious metamorphosis in silkworm larvae by competitively inhibiting juvenile hormone signaling pathways . This suggests that benzaldehyde derivatives may also influence insect growth regulation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the nickel complex of benzaldehyde derivatives exhibited significant antimicrobial activity compared to the ligand alone, highlighting the importance of metal coordination in enhancing biological activity .
- Insect Hormonal Activity : The compound EMBP was shown to suppress juvenile hormone-mediated gene expression in silkworms, indicating potential applications in pest control through hormonal disruption .
- Chalcone Derivatives : Research on chalcone derivatives has illustrated their broad pharmacological activities, including antibacterial and antiviral effects, suggesting that benzaldehyde derivatives may share similar mechanisms due to structural similarities .
Q & A
Q. What are the established synthetic routes for Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, 4-hydroxybenzaldehyde derivatives are often reacted with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylmethoxy group . A similar approach involves using bis(2,2'-dichloroethyl)ether as a linker in DMF to form dialdehydes with controlled regioselectivity . Key Steps :
- Protection of hydroxyl groups.
- Alkylation with benzyl halides.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the aldehyde proton (~9.8 ppm), methoxy groups (~3.8 ppm), and aromatic protons (6.5–7.5 ppm) are critical for structural confirmation .
- IR : C=O stretch (≈1700 cm⁻¹) and ether C-O (≈1250 cm⁻¹) .
- Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for single-crystal X-ray diffraction to resolve molecular geometry and confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₆H₁₆O₃: 256.27 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
